Uracil, 1-allyl-3-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 1-allyl-3-methyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of allyl, methyl, and propyl groups attached to the uracil ring, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1-allyl-3-methyl-5-propyl-, often involves the alkylation of uracil at specific positions. One common method is the N-allylation of uracil using microwave-assisted reactions in the presence of a strong deprotonating agent such as sodium methylsulfinylmethylide, which is generated in situ when a metal hydride reacts with dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of uracil derivatives typically involves large-scale organic synthesis processes. These methods often utilize one-pot synthesis techniques to streamline production and reduce costs. For example, the synthesis of uracil derivatives can be achieved through the condensation of malic acid with urea in fuming sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-allyl-3-methyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce uracil derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated compounds.
Scientific Research Applications
Uracil, 1-allyl-3-methyl-5-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: These compounds are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uracil, 1-allyl-3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. For example, uracil derivatives can inhibit thymidylate synthase, an enzyme involved in nucleotide synthesis, thereby affecting cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position of the uracil ring and exhibit diverse biological activities.
Uniqueness
Uracil, 1-allyl-3-methyl-5-propyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of allyl, methyl, and propyl groups can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
25179-70-8 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-9-8-13(7-5-2)11(15)12(3)10(9)14/h5,8H,2,4,6-7H2,1,3H3 |
InChI Key |
WKAXKWZDVWEIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C(=O)N(C1=O)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.